5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline is a complex organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group
Preparation Methods
The synthesis of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline typically involves multiple steps, including halogenation and coupling reactions. One common method involves the halogenation of a precursor compound followed by a coupling reaction to introduce the trifluoromethyl group. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The major products formed depend on the specific substituents introduced during the reaction.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or reducing agents such as sodium borohydride.
Coupling Reactions: The Suzuki–Miyaura coupling is a notable example, where the compound can be coupled with other aromatic compounds using palladium catalysts.
Scientific Research Applications
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Compared to other similar compounds, 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. Similar compounds include:
- 2,6-Difluoro-4-(trifluoromethyl)pyridine
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- 2,3-Difluoro-4-methoxyphenol
Biological Activity
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline is a fluorinated organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structure, characterized by multiple fluorine substituents, enhances its biological activity, particularly in modulating receptor interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₇F₆N O, with a molecular weight of approximately 351.201 g/mol. The presence of fluorine atoms increases the stability and lipophilicity of the compound, which is crucial for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₄H₇F₆N O |
Molecular Weight | 351.201 g/mol |
Functional Groups | Phenoxy, Methylaniline |
Fluorine Substituents | 6 |
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in modulating G-protein-coupled receptors (GPCRs). The fluorinated groups enhance receptor binding potency, leading to increased efficacy in various biological assays.
The biological activity of this compound can be attributed to its ability to interact with specific receptors:
- G-Protein Coupled Receptors (GPCRs) : Studies show that fluorinated derivatives can enhance the binding affinity to GPCRs, which play a crucial role in signal transduction.
- TGR5 Receptors : In vitro studies have demonstrated that this compound can effectively modulate TGR5 receptors, which are implicated in metabolic regulation and energy homeostasis.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- In Vitro Studies : A study examining fluorinated analogs showed that modifications on the phenyl ring significantly affect the efficacy against specific biological targets. For example, compounds with increased fluorination displayed enhanced potency in receptor binding assays.
- Receptor Binding Assays : Comparative studies indicated that the inclusion of trifluoromethyl groups at specific positions on the aromatic ring resulted in a marked increase in receptor binding affinity relative to non-fluorinated counterparts.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of compounds similar to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Fluoroaniline | Contains a single fluorine | Simpler structure with lower reactivity |
4-Trifluoromethylphenol | Contains a trifluoromethyl group | Lacks nitrogen functionality |
3-Fluoro-4-methylaniline | Similar amine structure but fewer fluorine substituents | Less potent due to fewer electron-withdrawing groups |
Properties
Molecular Formula |
C14H9F6NO |
---|---|
Molecular Weight |
321.22 g/mol |
IUPAC Name |
5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline |
InChI |
InChI=1S/C14H9F6NO/c1-6-2-8(15)11(21)5-12(6)22-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,21H2,1H3 |
InChI Key |
RKPAISZYOVBBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.